Cas no 83171-39-5 ([4-(methylsulfanyl)phenyl]methanamine)

[4-(methylsulfanyl)phenyl]methanamine structure
83171-39-5 structure
Productnaam:[4-(methylsulfanyl)phenyl]methanamine
CAS-nummer:83171-39-5
MF:C8H11NS
MW:153.24464058876
MDL:MFCD01310831
CID:721213
PubChem ID:2760080

[4-(methylsulfanyl)phenyl]methanamine Chemische en fysische eigenschappen

Naam en identificatie

    • RARECHEM AL BW 2147
    • 4-METHYLSULFANYL-BENZYLAMINE
    • 1-[4-(methylthio)phenyl]methanamine
    • (4-(Methylthio)phenyl)MethanaMine
    • (4-methylsulfanylphenyl)methanamine
    • 4-(METHYLTHIO)BENZYL AMINE
    • Benzenemethanamine,4-(methylthio)-
    • 4-methylsulfanylbenzylamine
    • 4-methylthiobenzyl amine
    • p-methylthiobenzylamine
    • [4-(methylsulfanyl)phenyl]methanamine
    • 4-(Methylthio)benzenemethanamine (ACI)
    • Benzylamine, p-(methylthio)- (7CI)
    • 1-(4-(Methylthio)phenyl)methanamine
    • 4-(Methylthio)benzylamine
    • Benzenemethanamine, 4-(methylthio)-
    • 4-(methylthio)-benzylamine
    • ALBB-005369
    • DTXSID50375013
    • BBL037745
    • SB76187
    • 83171-39-5
    • CHEMBL4557283
    • FS-1205
    • MFCD01310831
    • CS-0206938
    • AKOS000266433
    • 1-[4-(methylsulfanyl)phenyl]methanamine
    • 4-(Methylthio)benzylamine, AldrichCPR
    • SCHEMBL2092148
    • BP-21172
    • [4-(methylthio)benzyl]amine
    • EN300-54196
    • STK503376
    • SBMPBXFNKYJNIC-UHFFFAOYSA-N
    • Z54751956
    • SY062628
    • 4-methylthiobenzylamine
    • MDL: MFCD01310831
    • Inchi: 1S/C8H11NS/c1-10-8-4-2-7(6-9)3-5-8/h2-5H,6,9H2,1H3
    • InChI-sleutel: SBMPBXFNKYJNIC-UHFFFAOYSA-N
    • LACHT: S(C)C1C=CC(CN)=CC=1

Berekende eigenschappen

  • Exacte massa: 153.06100
  • Monoisotopische massa: 153.06122053g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 1
  • Zware atoomtelling: 10
  • Aantal draaibare bindingen: 2
  • Complexiteit: 87.3
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 1.3
  • Topologisch pooloppervlak: 51.3Ų

Experimentele eigenschappen

  • Kleur/vorm: NA
  • Dichtheid: 1.09±0.1 g/cm3 (20 ºC 760 Torr),
  • Kookpunt: 144-149 ºC (6 Torr)
  • Vlampunt: 114.2±22.6 ºC,
  • Oplosbaarheid: Slightly soluble (3.5 g/l) (25 º C),
  • PSA: 51.32000
  • LogboekP: 2.56750

[4-(methylsulfanyl)phenyl]methanamine Beveiligingsinformatie

[4-(methylsulfanyl)phenyl]methanamine Douanegegevens

  • HS-CODE:2930909090
  • Douanegegevens:

    China Customs Code:

    2930909090

    Overview:

    2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

[4-(methylsulfanyl)phenyl]methanamine Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
Oakwood
009292-5g
4-(Methylthio)benzyl amine
83171-39-5
5g
$195.00 2023-03-07
Ambeed
A580587-1g
(4-(Methylthio)phenyl)methanamine
83171-39-5 98%
1g
$48.0 2025-02-22
Enamine
EN300-54196-2.5g
[4-(methylsulfanyl)phenyl]methanamine
83171-39-5
2.5g
$130.0 2023-05-03
Alichem
A019112204-5g
(4-(Methylthio)phenyl)methanamine
83171-39-5 95%
5g
$211.46 2023-08-31
TRC
M219025-500mg
4-(Methylthio)benzylamine
83171-39-5
500mg
$ 115.00 2022-06-04
eNovation Chemicals LLC
Y1231197-5G
[4-(methylsulfanyl)phenyl]methanamine
83171-39-5 97%
5g
$260 2024-05-23
Cooke Chemical
BD8750747-250mg
(4-(Methylthio)phenyl)methanamine
83171-39-5 98+%
250mg
RMB 889.60 2025-02-20
Enamine
EN300-54196-0.05g
[4-(methylsulfanyl)phenyl]methanamine
83171-39-5
0.05g
$19.0 2023-05-03
Fluorochem
009292-1g
4-(Methylthio)benzylamine
83171-39-5 96%
1g
£48.00 2022-03-01
abcr
AB149996-5g
4-(Methylthio)benzylamine, 97%; .
83171-39-5 97%
5g
€287.90 2025-02-27

[4-(methylsulfanyl)phenyl]methanamine Productiemethode

Productiemethode 1

Reactievoorwaarden
1.1 Reagents: Sodium Solvents: Methanol
2.1 Solvents: Diethyl ether
Referentie
Butylboronic acid as a convenient reagent for the separation of isomeric cis,trans-cycloalkanediols
Brown, Herbert C.; et al, Journal of Organic Chemistry, 1962, 27, 4708-9

Productiemethode 2

Reactievoorwaarden
1.1 Reagents: 1,2-Bis(dicyclohexylphosphino)ethane Catalysts: Bis(1,5-cyclooctadiene)nickel Solvents: o-Xylene ;  24 h, 140 °C
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 3 h, rt
Referentie
Nickel-Catalyzed Reversible Functional Group Metathesis Between Aryl Nitriles And Aryl Thioethers
Delcaillau, Tristan; et al, Journal of the American Chemical Society, 2021, 143(10), 3723-3728

Productiemethode 3

Reactievoorwaarden
1.1 Reagents: 1,2-Bis(dicyclohexylphosphino)ethane Catalysts: Bis(1,5-cyclooctadiene)nickel Solvents: o-Xylene ;  24 h, 140 °C
1.2 Reagents: Sodium borohydride Solvents: Methanol ;  0 °C; overnight, rt
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 3 h, rt
Referentie
Nickel-Catalyzed Reversible Functional Group Metathesis Between Aryl Nitriles And Aryl Thioethers
Delcaillau, Tristan; et al, Journal of the American Chemical Society, 2021, 143(10), 3723-3728

Productiemethode 4

Reactievoorwaarden
1.1 Reagents: Hydrogen ,  Ammonia Catalysts: Iron oxide (Fe2O3) ,  Iron Solvents: Isopropanol ;  24 h, 50 bar, 120 °C
Referentie
Silica-supported Fe/Fe-O nanoparticles for the catalytic hydrogenation of nitriles to amines in the presence of aluminium additives
Chandrashekhar, Vishwas G. ; et al, Nature Catalysis, 2022, 5(1), 20-29

Productiemethode 5

Reactievoorwaarden
1.1 Reagents: Hydrogen ,  Ammonia Catalysts: Cobalt (graphene-encapsulated) Solvents: Methanol ;  4 h, 2 MPa, 90 °C
Referentie
Facile manner in regulating the graphene-shelled structure of cobalt nanoparticles for the synthesis of amines
Zhuang, Xiuzheng; et al, ChemRxiv, 2021, 1, 1-15

Productiemethode 6

Reactievoorwaarden
1.1 Reagents: Hydrochloric acid
Referentie
Cyclization of benzylaminonitriles. Part 5. Alkylthio and arylthio activating groups
Euerby, Melvin R.; et al, Journal of Chemical Research, 1982, (9), 240-1

Productiemethode 7

Reactievoorwaarden
1.1 Reagents: 1,2-Bis(dicyclohexylphosphino)ethane Catalysts: Bis(1,5-cyclooctadiene)nickel Solvents: o-Xylene ;  24 h, 140 °C
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 3 h, rt
Referentie
Nickel-Catalyzed Reversible Functional Group Metathesis Between Aryl Nitriles And Aryl Thioethers
Delcaillau, Tristan; et al, Journal of the American Chemical Society, 2021, 143(10), 3723-3728

Productiemethode 8

Reactievoorwaarden
1.1 Catalysts: Bis(1,5-cyclooctadiene)nickel ,  1,2-Bis(dicyclohexylphosphino)ethane Solvents: o-Xylene ;  24 h, 140 °C
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C → rt; 3 h, rt
Referentie
Nickel-catalyzed reversible functional group metathesis between aryl nitriles and aryl thioethers
Delcaillau, Tristan; et al, ChemRxiv, 2020, 1, 1-8

Productiemethode 9

Reactievoorwaarden
1.1 Catalysts: Bis(1,5-cyclooctadiene)nickel ,  1,2-Bis(dicyclohexylphosphino)ethane Solvents: o-Xylene ;  24 h, 140 °C
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C → rt; 3 h, rt
Referentie
Nickel-catalyzed reversible functional group metathesis between aryl nitriles and aryl thioethers
Delcaillau, Tristan; et al, ChemRxiv, 2020, 1, 1-8

Productiemethode 10

Reactievoorwaarden
1.1 Reagents: 1,2-Bis(dicyclohexylphosphino)ethane Catalysts: Bis(1,5-cyclooctadiene)nickel Solvents: o-Xylene ;  24 h, 140 °C
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 3 h, rt
Referentie
Nickel-Catalyzed Reversible Functional Group Metathesis Between Aryl Nitriles And Aryl Thioethers
Delcaillau, Tristan; et al, Journal of the American Chemical Society, 2021, 143(10), 3723-3728

Productiemethode 11

Reactievoorwaarden
1.1 Reagents: 1,2-Bis(dicyclohexylphosphino)ethane Catalysts: Bis(1,5-cyclooctadiene)nickel Solvents: o-Xylene ;  24 h, 140 °C
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 3 h, rt
Referentie
Nickel-Catalyzed Reversible Functional Group Metathesis Between Aryl Nitriles And Aryl Thioethers
Delcaillau, Tristan; et al, Journal of the American Chemical Society, 2021, 143(10), 3723-3728

Productiemethode 12

Reactievoorwaarden
1.1 Reagents: 1,2-Bis(dicyclohexylphosphino)ethane Catalysts: Bis(1,5-cyclooctadiene)nickel Solvents: o-Xylene ;  24 h, 140 °C
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 3 h, rt
Referentie
Nickel-Catalyzed Reversible Functional Group Metathesis Between Aryl Nitriles And Aryl Thioethers
Delcaillau, Tristan; et al, Journal of the American Chemical Society, 2021, 143(10), 3723-3728

Productiemethode 13

Reactievoorwaarden
1.1 Reagents: 1,2-Bis(dicyclohexylphosphino)ethane Catalysts: Bis(1,5-cyclooctadiene)nickel Solvents: o-Xylene ;  24 h, 140 °C
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 3 h, rt
Referentie
Nickel-Catalyzed Reversible Functional Group Metathesis Between Aryl Nitriles And Aryl Thioethers
Delcaillau, Tristan; et al, Journal of the American Chemical Society, 2021, 143(10), 3723-3728

Productiemethode 14

Reactievoorwaarden
1.1 Reagents: Hydrogen ,  Ammonia Catalysts: Dichlorotris(triphenylphosphine)ruthenium Solvents: 2-Methyl-2-butanol ;  5 - 7 bar; 40 bar; 24 h, 130 °C
Referentie
Simple ruthenium-catalyzed reductive amination enables the synthesis of a broad range of primary amines
Senthamarai, Thirusangumurugan; et al, Nature Communications, 2018, 9(1), 1-12

Productiemethode 15

Reactievoorwaarden
1.1 Reagents: Lithium bis(trimethylsilyl)amide ,  1,2-Bis(dicyclohexylphosphino)ethane Catalysts: Bis(1,5-cyclooctadiene)nickel Solvents: o-Xylene ;  24 h, 140 °C
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 3 h, rt
Referentie
Nickel-Catalyzed Reversible Functional Group Metathesis Between Aryl Nitriles And Aryl Thioethers
Delcaillau, Tristan; et al, Journal of the American Chemical Society, 2021, 143(10), 3723-3728

Productiemethode 16

Reactievoorwaarden
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C → rt; 3 h, rt
Referentie
Nickel-catalyzed reversible functional group metathesis between aryl nitriles and aryl thioethers
Delcaillau, Tristan; et al, ChemRxiv, 2020, 1, 1-8

Productiemethode 17

Reactievoorwaarden
1.1 Reagents: Hydrogen ,  Ammonia Catalysts: Cobalt ,  Graphene Solvents: Methanol ;  4 h, 2 MPa, 90 °C
Referentie
A general synthesis of amines via cobalt atoms individually anchored by divacancy sites on graphene-shelled layers
Zhuang, Xiuzheng; et al, Chem Catalysis, 2023, 3(8),

Productiemethode 18

Reactievoorwaarden
1.1 Catalysts: Bis(1,5-cyclooctadiene)nickel ,  1,2-Bis(dicyclohexylphosphino)ethane Solvents: o-Xylene ;  24 h, 140 °C
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C → rt; 3 h, rt
Referentie
Nickel-catalyzed reversible functional group metathesis between aryl nitriles and aryl thioethers
Delcaillau, Tristan; et al, ChemRxiv, 2020, 1, 1-8

Productiemethode 19

Reactievoorwaarden
1.1 Catalysts: Bis(1,5-cyclooctadiene)nickel ,  1,2-Bis(dicyclohexylphosphino)ethane Solvents: o-Xylene ;  24 h, 140 °C
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C → rt; 3 h, rt
Referentie
Nickel-catalyzed reversible functional group metathesis between aryl nitriles and aryl thioethers
Delcaillau, Tristan; et al, ChemRxiv, 2020, 1, 1-8

Productiemethode 20

Reactievoorwaarden
1.1 Reagents: 1,2-Bis(dicyclohexylphosphino)ethane Catalysts: Bis(1,5-cyclooctadiene)nickel Solvents: o-Xylene ;  24 h, 140 °C
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 3 h, rt
Referentie
Nickel-Catalyzed Reversible Functional Group Metathesis Between Aryl Nitriles And Aryl Thioethers
Delcaillau, Tristan; et al, Journal of the American Chemical Society, 2021, 143(10), 3723-3728

[4-(methylsulfanyl)phenyl]methanamine Raw materials

[4-(methylsulfanyl)phenyl]methanamine Preparation Products

[4-(methylsulfanyl)phenyl]methanamine Gerelateerde literatuur

Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:83171-39-5)[4-(methylsulfanyl)phenyl]methanamine
A840518
Zuiverheid:99%
Hoeveelheid:5g
Prijs ($):214.0
atkchemica
(CAS:83171-39-5)[4-(methylsulfanyl)phenyl]methanamine
CL11144
Zuiverheid:95%+
Hoeveelheid:1g/5g/10g/100g
Prijs ($):Onderzoek